(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC18018945
Molecular Formula: C16H23BO2
Molecular Weight: 258.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23BO2 |
|---|---|
| Molecular Weight | 258.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[(Z)-1-phenylbut-1-enyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H23BO2/c1-6-10-14(13-11-8-7-9-12-13)17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3/b14-10+ |
| Standard InChI Key | SIJADSATZGOYMQ-GXDHUFHOSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C(=C/CC)/C2=CC=CC=C2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CCC)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane features a dioxaborolane ring system with a (Z)-configured 1-phenylbut-1-en-1-yl substituent. The boron atom is coordinated within a five-membered ring stabilized by two oxygen atoms and two methyl groups, contributing to its thermal and oxidative stability . The stereochemistry of the alkenyl group is critical for its reactivity in stereoselective transformations, such as Suzuki-Miyaura couplings .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1283231-74-2 |
| Molecular Formula | |
| Molecular Weight | 258.2 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Synthesis and Preparation
Catalytic Cross-Coupling Methods
The primary synthesis route involves reacting butyrophenone derivatives with bis(pinacolato)diboron in the presence of transition metal catalysts, such as palladium or nickel. For example, a three-step procedure starting from dichloromethane has been optimized to produce related dioxaborolanes in high yield (Figure 1) . Key steps include:
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Hydroboration: Addition of diboron reagents to alkenes under inert atmospheres.
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Cyclization: Formation of the dioxaborolane ring using pinacol and magnesium sulfate .
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Purification: Isolation via column chromatography to achieve >95% purity.
Scalability and Industrial Relevance
Industrial-scale production employs continuous flow reactors to enhance efficiency, though challenges remain in minimizing byproducts like boronic acid dimers. Recent advances in green chemistry have reduced solvent waste by substituting dichloromethane with biodegradable alternatives .
Characterization Techniques
Spectroscopic Analysis
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| NMR | δ 7.39 (s, 1H), 1.32 (s, 12H) |
| NMR | δ 143.1, 24.7 |
| IR | 1449 cm (B-O) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 258.2, consistent with the molecular formula . Fragmentation patterns reveal loss of the phenylbutenyl group (m/z 187.1).
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a boron source in palladium-catalyzed couplings, enabling the synthesis of biaryl structures essential to pharmaceuticals like losartan. For example, reaction with aryl halides produces coupled products in yields exceeding 80% under mild conditions .
Cyclopropanation Reactions
In Simmons-Smith reactions, the compound generates boromethylzinc carbenoids for cyclopropane formation (Scheme 2) . This method has been applied to styrenes and allylic ethers, achieving diastereoselectivities up to 9:1 .
Scheme 2: Borocyclopropanation Mechanism
Pharmaceutical Intermediate Synthesis
Recent studies demonstrate its use in constructing β-lactam antibiotics and kinase inhibitors, leveraging its stability in protic solvents .
Future Research Directions
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